Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate
Description
Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate is a benzoate ester derivative featuring a phenoxyethoxy linker substituted with a 3-acetyl group. This compound is of interest due to its structural versatility, which allows modifications to optimize physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-13(19)15-4-3-5-17(12-15)23-11-10-22-16-8-6-14(7-9-16)18(20)21-2/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZACCDTGUFBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594778 | |
| Record name | Methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-84-8 | |
| Record name | Methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate typically involves the reaction of 3-acetylphenol with ethylene glycol to form 2-(3-acetylphenoxy)ethanol. This intermediate is then reacted with methyl 4-hydroxybenzoate under esterification conditions to yield the final product . The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and aromatic groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate and analogous compounds:
Key Observations:
- Substituent Effects: The 3-acetyl group in the target compound provides moderate electron-withdrawing effects compared to the 3-formyl derivative, which has a more reactive aldehyde group . The nitro and tert-octyl groups in the nitro-tert-octyl analog significantly enhance lipophilicity and steric hindrance, likely affecting binding interactions .
- Complex Moieties: Piperazine-linked quinoline derivatives (e.g., C1) exhibit higher molar masses and extended conjugation systems, favoring interactions with hydrophobic protein pockets .
Stability and Reactivity
- Ester Hydrolysis: The methyl benzoate core is susceptible to hydrolysis under acidic or basic conditions. Silyl-protected ethoxy groups (e.g., trimethylsilyl in ) enhance stability, whereas the acetyl group in the target compound may accelerate degradation via intramolecular interactions .
- Thermal Stability: The melting point range (89–91°C) aligns with structurally similar esters, suggesting comparable thermal stability to Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate .
Biological Activity
Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure incorporates a benzoate moiety linked to an ethoxy group and an acetylphenoxy substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 302.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Octanol-Water) | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, as reported in various studies .
Case Study: Breast Cancer Cell Line
A specific study focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at relatively low concentrations.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in modulating inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .
This compound interacts with various molecular targets within cells:
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.
- Caspase Activation : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death.
- Cytokine Modulation : It may affect signaling pathways related to inflammation, reducing the expression of inflammatory mediators.
| Mechanism | Description |
|---|---|
| Membrane Disruption | Alters membrane integrity leading to cell lysis |
| Apoptosis Induction | Activates caspase pathways resulting in cell death |
| Cytokine Modulation | Reduces pro-inflammatory cytokine production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
